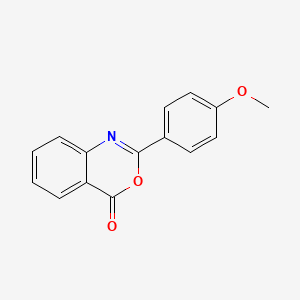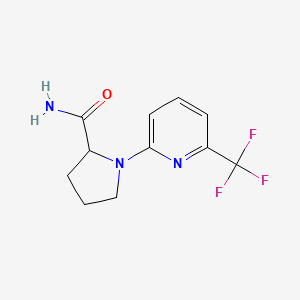![molecular formula C19H15FO3S B2827093 3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone CAS No. 477334-50-2](/img/structure/B2827093.png)
3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is a chemical compound with the linear formula C19H15FO3S . It has a molecular weight of 342.392 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of 3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is C19H15FO3S . This indicates that the compound consists of 19 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .科学的研究の応用
Resolution and Antiandrogen Activity
The resolution of a nonsteroidal antiandrogen that shares a structural motif with the compound demonstrates the relevance of fluorophenylsulfonyl groups in medicinal chemistry. Specifically, the process involves chromatographic separation and determination of active enantiomers, showcasing the compound's potential in drug development for androgen-responsive conditions (Tucker & Chesterson, 1988).
Fluorescent Amino Acid Incorporation
A study on the biosynthetic incorporation of a low-molecular-weight fluorophore into proteins at defined sites provides insight into the utility of fluorophenylsulfonyl derivatives in biochemistry and cellular biology. This application facilitates studies of protein structure, dynamics, and interactions, both in vitro and in vivo (Summerer et al., 2006).
Fuel Cell Applications
Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, utilizing bis(4-fluorophenyl)sulfone as a comonomer, underscores the importance of such structures in developing materials for fuel-cell applications. The study highlights the potential for improving proton conductivity and mechanical properties, which are critical for efficient fuel cell operation (Bae, Miyatake, & Watanabe, 2009).
Chemical Synthesis and Reactivity
The condensation of sulfones with ketones and aldehydes, including studies on fluorophenylsulfonyl derivatives, illustrates the role of these compounds in synthetic organic chemistry. The research provides insights into the formation of diverse products, demonstrating the versatility of sulfone-containing compounds in facilitating complex chemical transformations (Garst et al., 2006).
Polymer Science
Investigations into comb-shaped poly(arylene ether sulfone)s for proton exchange membranes highlight the application of fluorophenylsulfonyl-containing polymers in the development of materials with high proton conductivity. Such studies are crucial for advancing polymer electrolyte membrane fuel cell technologies (Kim, Robertson, & Guiver, 2008).
Safety and Hazards
特性
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO3S/c20-17-7-9-18(10-8-17)24(22,23)12-11-19(21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPZROKRJUKLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477334-50-2 |
Source


|
| Record name | 3-((4-FLUOROPHENYL)SULFONYL)-1-(2-NAPHTHYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


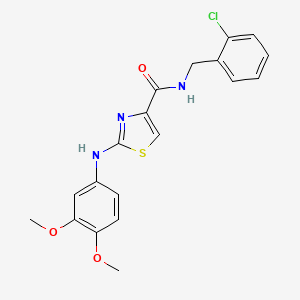

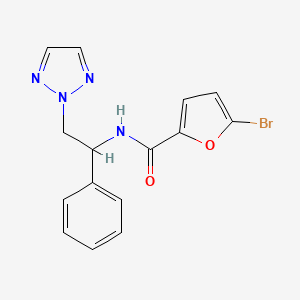
![2-(1-ethyl-3-methyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827019.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2827020.png)
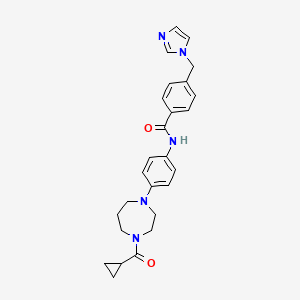

![5,6-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2827025.png)
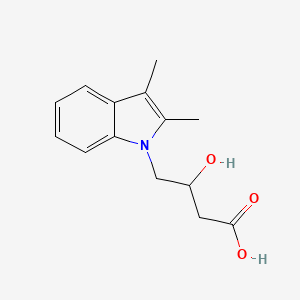

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2827030.png)
